REACTION_CXSMILES
|
C(=O)([O-])O.[Na+].[Br:6][C:7]1[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][C:8]=1[F:14].Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>CC(C)=O>[CH2:19]([O:18][C:16](=[O:17])[NH:11][C:10]1[CH:12]=[CH:13][C:7]([Br:6])=[C:8]([F:14])[CH:9]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1|
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Name
|
|
Quantity
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27.63 g
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
333 mL
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Type
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reactant
|
Smiles
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C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
50 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(N)C=C1)F
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Name
|
|
Quantity
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660 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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39 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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15 °C
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Type
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CUSTOM
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Details
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The mixture was stirred over 90 mins at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
did not exceed 22° C
|
Type
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CUSTOM
|
Details
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the acetone was removed under vacuum
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Type
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EXTRACTION
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Details
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The aqueous layer was then extracted with ethyl acetate (3×150 ml)
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Type
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WASH
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Details
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The combined organic layers were then washed with a saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
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After filtration
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Type
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CUSTOM
|
Details
|
the solvent was removed
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Type
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ADDITION
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Details
|
n-hexane added
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Type
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STIRRING
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Details
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The mixture was stirred during 30 min at room temperature
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Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystals were filtrated
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Type
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WASH
|
Details
|
washed with hexane
|
Type
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CUSTOM
|
Details
|
to give the first crop of solid
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
the solid mixed with heptane at 0° C.
|
Type
|
STIRRING
|
Details
|
stirred during 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The product was again filtered
|
Type
|
CUSTOM
|
Details
|
to give the second crop of solid
|
Type
|
CUSTOM
|
Details
|
to give the product (85.3 g, quantitative) as of solid
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC(NC1=CC(=C(C=C1)Br)F)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |